molecular formula C19H19NO3S2 B2624544 N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide CAS No. 941878-51-9

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide

Cat. No.: B2624544
CAS No.: 941878-51-9
M. Wt: 373.49
InChI Key: GLTGHYJJBUCTAW-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Biochemical Analysis

Biochemical Properties

Benzothiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiophene derivatives have shown high antibacterial activity against S. aureus

Cellular Effects

The cellular effects of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide are currently unknown. Benzothiophene derivatives have been reported to have various effects on cells. For example, some benzothiophene derivatives have shown potential as antifungal agents

Molecular Mechanism

Benzothiophene derivatives have been reported to exert their effects through various mechanisms, such as enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. One common method involves the use of palladium-catalyzed coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzothiophene derivatives with various nucleophiles.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

Uniqueness

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is unique due to its specific structural features, such as the tosyl group and the butanamide moiety

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14-4-7-17(8-5-14)25(22,23)12-2-3-19(21)20-16-6-9-18-15(13-16)10-11-24-18/h4-11,13H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTGHYJJBUCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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